molecular formula C19H22Cl2N2O4S B13363866 1-(3,4-Dichlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine

1-(3,4-Dichlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine

Cat. No.: B13363866
M. Wt: 445.4 g/mol
InChI Key: RDNLOBYFYIIHMX-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with dichlorophenyl and dimethoxy-methylphenyl-sulfonyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine typically involves multi-step organic reactions. One common method includes:

    Formation of the Piperazine Core: Starting with piperazine, the core structure is prepared through nucleophilic substitution reactions.

    Substitution with Dichlorophenyl Group: The piperazine core is then reacted with 3,4-dichlorophenyl chloride under basic conditions to introduce the dichlorophenyl group.

    Sulfonylation: The final step involves the sulfonylation of the piperazine derivative with 2,5-dimethoxy-4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide or triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)piperazine: Lacks the sulfonyl and dimethoxy-methylphenyl groups.

    4-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]piperazine: Lacks the dichlorophenyl group.

    1-(2,4-Dichlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine: Similar structure but with different chlorination pattern.

Uniqueness

1-(3,4-Dichlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine is unique due to the combination of its dichlorophenyl and dimethoxy-methylphenyl-sulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H22Cl2N2O4S

Molecular Weight

445.4 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-4-(2,5-dimethoxy-4-methylphenyl)sulfonylpiperazine

InChI

InChI=1S/C19H22Cl2N2O4S/c1-13-10-18(27-3)19(12-17(13)26-2)28(24,25)23-8-6-22(7-9-23)14-4-5-15(20)16(21)11-14/h4-5,10-12H,6-9H2,1-3H3

InChI Key

RDNLOBYFYIIHMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)OC

Origin of Product

United States

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